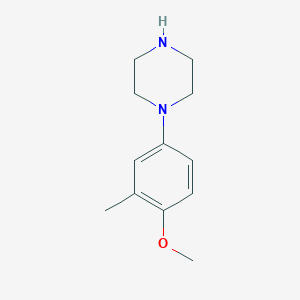
1-(4-Methoxy-3-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of glacial acetic acid as a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxy-3-methylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and reagents may vary.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include glacial acetic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying various biochemical pathways and mechanisms.
Industry: It is used in the synthesis of other chemical compounds and intermediates, contributing to the development of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
1-(4-Methoxy-3-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the methoxy group, which may affect its biological activity and chemical properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl group, which could influence its interaction with molecular targets.
The presence of both methoxy and methyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity.
Properties
CAS No. |
1121610-28-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-11(3-4-12(10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChI Key |
PMZXESGFAZJQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















